molecular formula C20H14ClFN4O2S3 B11288376 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11288376
M. Wt: 493.0 g/mol
InChI Key: ZNPFDAWLNFIHMH-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and is further functionalized with chlorophenyl, fluoro, and methyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core through a condensation reaction between a thiourea derivative and a β-keto ester. This intermediate is then subjected to chlorination and subsequent nucleophilic substitution to introduce the chlorophenyl group. The final step involves the acylation of the intermediate with 3-fluoro-4-methylphenyl acetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolopyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazolopyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-dichlorobenzyl)thio)-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-((2,4-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2-((4-fluorobenzyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific functional groups and the thiazolopyrimidine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14ClFN4O2S3

Molecular Weight

493.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C20H14ClFN4O2S3/c1-10-2-5-12(8-14(10)22)23-15(27)9-30-19-24-17-16(18(28)25-19)31-20(29)26(17)13-6-3-11(21)4-7-13/h2-8H,9H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

ZNPFDAWLNFIHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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